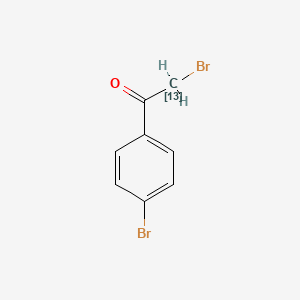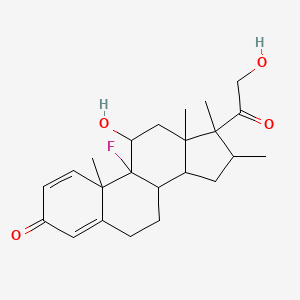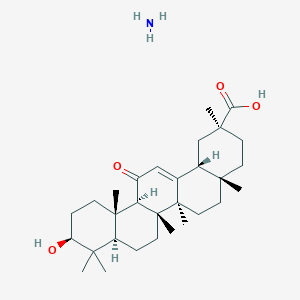
2,4'-Dibromoacetophenone-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’-Dibromoacetophenone-2-13C: is a labeled compound where the carbon-13 isotope is incorporated into the acetophenone structure. This compound is primarily used in scientific research for tracing and studying reaction mechanisms due to the presence of the carbon-13 isotope.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone: The synthesis of 2,4’-Dibromoacetophenone-2-13C typically involves the bromination of acetophenone. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Catalyst-Free α-Bromination: Another method involves the α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte.
Industrial Production Methods: Industrial production of 2,4’-Dibromoacetophenone-2-13C follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2,4’-Dibromoacetophenone-2-13C undergoes substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Condensation Reactions: It undergoes condensation reactions with aldehydes in the presence of tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It is also useful in the esterification of carboxylic acids.
Common Reagents and Conditions:
Reagents: Bromine, sodium bromide, chloroform, sulfuric acid, tin(II) chloride, samarium(III) iodide.
Conditions: Reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.
Major Products:
α,β-Unsaturated Ketones: Formed through condensation reactions.
Esterified Products: Formed through esterification reactions.
Wissenschaftliche Forschungsanwendungen
2,4’-Dibromoacetophenone-2-13C is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 2,4’-Dibromoacetophenone-2-13C involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-Bromoacetophenone: Similar structure but with only one bromine atom.
4’-Bromophenacyl Bromide: Another brominated acetophenone with different bromination pattern.
2-Bromo-4’-fluoroacetophenone: Contains both bromine and fluorine atoms.
Uniqueness: 2,4’-Dibromoacetophenone-2-13C is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and studying reaction mechanisms. Its dual bromination also provides distinct reactivity compared to mono-brominated analogs.
Eigenschaften
Molekularformel |
C8H6Br2O |
|---|---|
Molekulargewicht |
278.93 g/mol |
IUPAC-Name |
2-bromo-1-(4-bromophenyl)(213C)ethanone |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i5+1 |
InChI-Schlüssel |
FKJSFKCZZIXQIP-HOSYLAQJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)[13CH2]Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)


![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)


![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)

